molecular formula C24H23BrN4O8S2 B10846886 methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate

methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate

Cat. No.: B10846886
M. Wt: 639.5 g/mol
InChI Key: MRGBDARDZKENAD-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BAY 50-7952 is synthesized through a concise pathway involving the formation of a 2-aminothiazole derivative of S-tritylcysteine . The key steps in the synthesis include:

Industrial Production Methods

The industrial production of BAY 50-7952 involves large-scale synthesis using the same synthetic route as described above. The process is optimized for high yield and purity, ensuring the compound’s efficacy and safety for potential therapeutic use .

Properties

Molecular Formula

C24H23BrN4O8S2

Molecular Weight

639.5 g/mol

IUPAC Name

methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C24H23BrN4O8S2/c1-34-19-9-18(30)15(20(21(19)25)23(31)35-2)10-38-11-17(22-28-37-8-7-36-22)27-24-26-16(12-39-24)13-3-5-14(6-4-13)29(32)33/h3-6,9,12,17,30H,7-8,10-11H2,1-2H3,(H,26,27)/t17-/m0/s1

InChI Key

MRGBDARDZKENAD-KRWDZBQOSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)CSC[C@@H](C2=NOCCO2)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)Br

Canonical SMILES

COC1=C(C(=C(C(=C1)O)CSCC(C2=NOCCO2)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)Br

Origin of Product

United States

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